プロスタグランジン A2-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

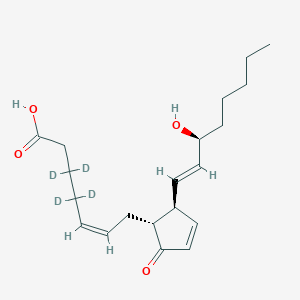

プロスタグランジンA2-d4は、プロスタグランジンA2の重水素標識アナログです。プロスタグランジンは、脂肪酸から誘導される生理活性脂質化合物のグループです。これらは、炎症、血流、血栓形成の調節など、身体において多様な役割を果たします。 プロスタグランジンA2-d4は、特にその安定同位体標識のために、プロスタグランジンの薬物動態と代謝プロファイルを研究するために科学研究で使用されています .

2. 製法

合成経路と反応条件: プロスタグランジンA2-d4の合成には、プロスタグランジンA2分子への重水素の組み込みが伴います。これは、通常、合成プロセスで重水素化試薬を使用することによって達成されます。 このプロセスには、通常、プロスタグランジンの特徴的な特徴であるシクロペンタン環の形成を含む複数のステップが含まれます .

工業生産方法: プロスタグランジンA2-d4の工業生産は、分子内の特定の位置に重水素が組み込まれることを保証するために、制御された条件下で行われます。これには、高い純度と収率を達成するために、特殊な機器と試薬の使用が含まれます。 このプロセスは、通常、中間体の合成とその後の最終生成物への変換を含む一連のステップで行われます .

科学的研究の応用

Prostaglandin A2-d4 is widely used in scientific research due to its stable isotope labeling, which allows for precise quantitation in pharmacokinetic studies. Its applications include:

Chemistry: Used as a tracer in studying the metabolic pathways of prostaglandins.

Biology: Helps in understanding the role of prostaglandins in cellular processes.

Medicine: Used in drug development to study the pharmacokinetics and metabolism of prostaglandin-based drugs.

Industry: Employed in the development of new prostaglandin analogs for therapeutic use

作用機序

プロスタグランジンA2-d4は、細胞表面の特定のプロスタグランジン受容体に結合することにより、その効果を発揮します。これらの受容体は、活性化時に細胞内シグナル伝達経路を開始するGタンパク質共役型受容体です。 プロスタグランジンA2-d4がその受容体に結合すると、サイクリックアデノシンモノホスフェート(cAMP)とカルシウムイオン(Ca2+)のシグナル伝達経路が活性化され、炎症や痛みの知覚など、さまざまな生理学的反応を仲介します .

生化学分析

Biochemical Properties

Prostaglandin A2-d4, like other prostaglandins, interacts with a variety of enzymes, proteins, and other biomolecules. It is involved in the formation of glutathione conjugates of both prostaglandin A2 and prostaglandin J2 . It also catalyzes the isomerization of D5-androstene-3,17-dione (AD) into D4-androstene-3,17-dione, playing an important role in hormone biosynthesis .

Cellular Effects

Prostaglandin A2-d4, as part of the prostaglandin family, has significant effects on various types of cells and cellular processes. Prostaglandin signaling controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival . Disruption of normal prostanoid signaling is implicated in numerous disease states .

Molecular Mechanism

The molecular mechanism of Prostaglandin A2-d4 involves specific G-protein coupled receptors . The diversity of prostanoid action is not only defined by specific receptors and their regulated expression, but also to the diversity of G-proteins that most receptors are able to couple to, leading to actuation of different signaling pathways by the same receptor .

Temporal Effects in Laboratory Settings

They act most often as autocrine or paracrine signaling agents .

Dosage Effects in Animal Models

Prostaglandins and their receptors play important roles in the occurrence and development of pulmonary arterial hypertension, a condition often studied in animal models .

Metabolic Pathways

Prostaglandin A2-d4 is involved in the prostaglandin metabolic pathway . This pathway involves a series of enzymes and cofactors, including cyclooxygenases (COX1 and COX2) which mediate the conversion of arachidonic acid to PGH2, a common intermediate of the two series of prostanoids .

Transport and Distribution

The transport and distribution of Prostaglandin A2-d4 within cells and tissues are facilitated by G-protein-coupled, prostanoid-specific receptors . These receptors are heptahelical, multi-pass membrane proteins, members of the G-protein coupled receptor 1 family (GPCR) and are among the most abundant membrane proteins .

Subcellular Localization

They are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin A2-d4 involves the incorporation of deuterium into the Prostaglandin A2 molecule. This is typically achieved through the use of deuterated reagents in the synthetic process. The process often involves multiple steps, including the formation of a cyclopentane ring, which is a characteristic feature of prostaglandins .

Industrial Production Methods: Industrial production of Prostaglandin A2-d4 is carried out under controlled conditions to ensure the incorporation of deuterium at specific positions in the molecule. This involves the use of specialized equipment and reagents to achieve high purity and yield. The process is typically carried out in a series of steps, including the synthesis of intermediates and their subsequent conversion to the final product .

化学反応の分析

反応の種類: プロスタグランジンA2-d4は、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、さまざまな条件下での化合物の挙動とその他の分子との相互作用を研究するために不可欠です .

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、プロスタグランジンA2-d4の酸化は、さまざまな酸化誘導体の形成につながる可能性があり、還元は化合物のさまざまな還元形態をもたらす可能性があります .

4. 科学研究への応用

プロスタグランジンA2-d4は、安定同位体標識により、薬物動態研究において正確な定量化が可能であるため、科学研究で広く使用されています。その用途には以下が含まれます。

化学: プロスタグランジンの代謝経路を研究するトレーサーとして使用されます。

生物学: プロスタグランジンが細胞プロセスで果たす役割を理解するのに役立ちます。

医学: プロスタグランジン系薬物の薬物動態と代謝を研究するために、創薬に使用されます。

類似化合物との比較

プロスタグランジンA2-d4は、重水素標識により安定性が向上し、研究における正確な定量化が可能になるため、ユニークです。類似の化合物には以下が含まれます。

プロスタグランジンA2: プロスタグランジンA2の非重水素化形態。

プロスタグランジンE2: 炎症と痛みに関与していることが知られています。

プロスタグランジンF2α: 平滑筋収縮に関与しています。

プロスタグランジンI2: 血管拡張薬として作用し、血小板凝集を抑制します .

これらの化合物は、構造的な特徴は似ていますが、特定の生物学的活性と用途が異なります。

特性

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+/m0/s1/i5D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHXHCUNDDAEOZ-IDCRMVQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H](C=CC1=O)/C=C/[C@H](CCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[cyclopropane-1,5'(6'H)-furo[2,3-d]pyrimidine]](/img/structure/B593843.png)

-methanone](/img/structure/B593844.png)

![(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane](/img/structure/B593845.png)

![4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid](/img/structure/B593848.png)